2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
CAS No.: 902521-35-1
Cat. No.: VC11888153
Molecular Formula: C25H21ClN2O4S
Molecular Weight: 481.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902521-35-1 |
|---|---|
| Molecular Formula | C25H21ClN2O4S |
| Molecular Weight | 481.0 g/mol |
| IUPAC Name | 2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H21ClN2O4S/c1-16-3-8-19(9-4-16)27-24(29)15-28-14-23(25(30)21-13-18(26)7-12-22(21)28)33(31,32)20-10-5-17(2)6-11-20/h3-14H,15H2,1-2H3,(H,27,29) |
| Standard InChI Key | YJQGBWXNZFJGHO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)C |
Introduction
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule belonging to the quinoline class of compounds. Quinolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound incorporates a chloro group, a sulfonyl moiety, and a phenylacetamide side chain, enhancing its chemical reactivity and potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These methods leverage established organic synthesis techniques and can be optimized for yield and purity in industrial production settings. The synthesis often requires careful control of conditions such as temperature, pH, and reaction time.
Potential Applications
Given its structural features, this compound could be explored for various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The quinoline core and the presence of a sulfonyl group suggest potential as a drug candidate, although further research is needed to fully elucidate its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume